molecular formula C9H8BrNO3 B1275579 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone CAS No. 22019-50-7

2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone

Cat. No.: B1275579
CAS No.: 22019-50-7
M. Wt: 258.07 g/mol
InChI Key: DBMCVOBHUPAOMT-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C9H8BrNO3 and its molecular weight is 258.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis of Chalcone Analogues

A study by Curti, Gellis, and Vanelle (2007) explored the synthesis of alpha,beta-unsaturated ketones as chalcone analogues through a S(RN)1 mechanism. They used 2-bromo-1-(4-nitrophenyl)ethanone, among other compounds, to form these ketones, which are vital in creating a variety of chalcone analogues. This research highlights the significance of 2-bromo-1-(4-nitrophenyl)ethanone in synthesizing structurally diverse compounds with potential applications in various fields including medicinal chemistry (Curti, Gellis, & Vanelle, 2007).

Selective α-Monobromination of Alkylaryl Ketones

Ying (2011) conducted research on the selective α-monobromination of various alkylaryl ketones, including 2-bromo-1-(4-nitrophenyl)ethanone. This process involved using ionic liquids under solvent-free conditions, showcasing an efficient and regioselective method for bromination. This technique demonstrates the broader applicability of 2-bromo-1-(4-nitrophenyl)ethanone in organic synthesis (Ying, 2011).

Synthesis of 2-Alkylaminothiazoles

Khilifi et al. (2008) reported on the reactivity of N-thioamido amidines with halogenated alkyl derivatives for synthesizing 2-alkylamino thiazoles, employing 2-bromo-1-(4-nitrophenyl)ethanone. This research presents a method for producing thiazole derivatives, which are important in medicinal chemistry, indicating another application of 2-bromo-1-(4-nitrophenyl)ethanone in synthesizing biologically active compounds (Khilifi et al., 2008).

Synthesis of Novel IMPDH Inhibitor

Zhao et al. (2007) developed an efficient synthesis method for BMS-337197, a novel IMPDH inhibitor, using 2-bromo-1-(2-nitrophenyl)ethanone as a starting reagent. This method yielded BMS-337197 efficiently, indicating the role of 2-bromo-1-(4-nitrophenyl)ethanone in the synthesis of significant pharmacological agents (Zhao et al., 2007).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H318, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .

Future Directions

The future directions for research and applications of “2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone” are not specified in the search results. Future directions could include further studies on its synthesis, properties, and potential uses .

Biochemical Analysis

Biochemical Properties

2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone plays a significant role in biochemical reactions, particularly as an electrophilic reagent. It interacts with nucleophilic sites on enzymes, proteins, and other biomolecules. The compound’s bromine atom is highly reactive, allowing it to form covalent bonds with nucleophilic amino acid residues such as cysteine, serine, and lysine. These interactions can lead to the modification of enzyme activity and protein function .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to altered gene expression and cellular metabolism. The compound’s interaction with cellular proteins can result in changes in cell function, including apoptosis, proliferation, and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding to biomolecules. The bromine atom in the compound acts as an electrophile, reacting with nucleophilic sites on enzymes and proteins. This binding can inhibit or activate enzyme activity, depending on the specific target. Additionally, the compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under normal storage conditions but can degrade under extreme conditions such as high temperature or exposure to light. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects, such as organ damage or systemic toxicity, have been observed at high doses. It is important to determine the threshold dose that elicits the desired biochemical effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its overall bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioactivity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles or compartments within the cell, where it exerts its biochemical effects. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to affect metabolic enzymes .

Properties

IUPAC Name

2-bromo-1-(4-methyl-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-6-2-3-7(9(12)5-10)4-8(6)11(13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMCVOBHUPAOMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396596
Record name 2-bromo-1-(4-methyl-3-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22019-50-7
Record name 2-bromo-1-(4-methyl-3-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1-(4-methyl-3-nitro-phenyl)ethanone (Sigma-Aldrich, 25.08 g, 0.14 mol) in CH2Cl2 (269 mL) is cooled to 0° C. To this is added bromine (7.17 mL, 0.14 mol) at 0° C. with stirring. The reaction mixture is allowed to warm slowly to rt over a total of 90 minutes. Ice water (500 mL) is added, organics are collected and aqueous layer is extracted with CH2Cl2 (2×250 mL). The organic layers are combined, washed with water, dried with Na2SO4 and concentrated to give the title compound (36.1 g, 99% yield). LCMS m/z=258.3, 260.2 [M+H]+, tR=2.39 min.
Quantity
25.08 g
Type
reactant
Reaction Step One
Quantity
269 mL
Type
solvent
Reaction Step One
Quantity
7.17 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
500 mL
Type
reactant
Reaction Step Three
Yield
99%

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-methyl-3-nitrobenzoyl chloride (Sigma-Aldrich, 2.0 g, 10 mmol) in CH2Cl2 (50 mL) is added trimethylsilyldiazomethane (2.0 M in hexanes, 40 mmol). The mixture is stirred for 2 hours at room temp, then cooled to 0° C. and a solution of HBr/HOAc (6.33 mL, 33% of HBr in HOAc, 35 mmol) is added dropwise (N2 evolution). After addition the mixture is stirred at 0° C. for 5 minutes, concentrated and purified by silica gel chromatography (CH2Cl2) to give the title compound (2.42 g, 93% yield) as a light yellow solid: Rf 0.61 (CH2Cl2)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.33 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

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